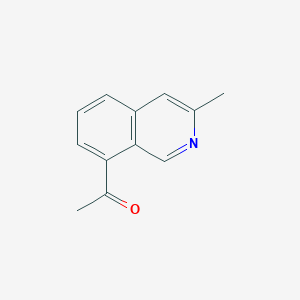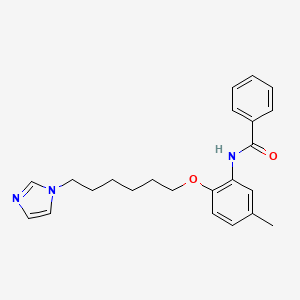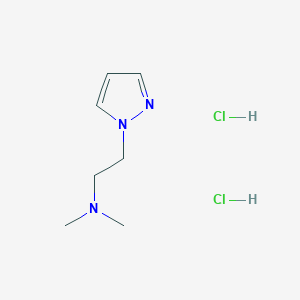
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrazole derivatives with dimethylamine. One common method includes the alkylation of pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-one.
Reduction: Formation of N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride
- N,N-Dimethyl-2-(1H-pyrrol-1-yl)ethan-1-amine dihydrochloride
- N,N-Dimethyl-2-(1H-pyridin-1-yl)ethan-1-amine dihydrochloride
Uniqueness
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyrazol-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-9(2)6-7-10-5-3-4-8-10;;/h3-5H,6-7H2,1-2H3;2*1H |
InChI Key |
OUYISQIGPUVPCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC=N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)



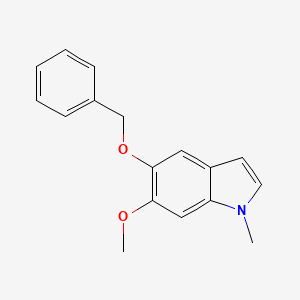
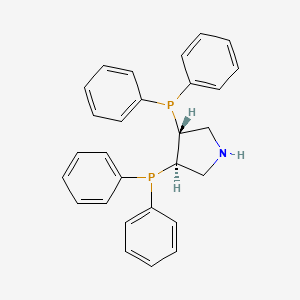
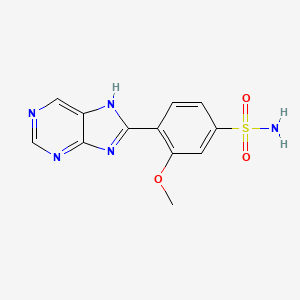


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)

![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
